9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one
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Description
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of compounds similar to 9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one has been extensively studied. For instance, Uzbekov et al. (2013) isolated a related sesquiterpene from Gossypium barbadense, which was structurally analyzed using crystallography (Uzbekov et al., 2013). Atroshchenko et al. (2005) synthesized and characterized 1,9-dinitro-5-oxa-11-azatricyclo[6.4.0.04,9]dodecan-2-ones, a series of compounds with a similar structure, using spectral methods and quantum-chemical calculations (Atroshchenko et al., 2005).
Biological Applications
Compounds with structures related to this compound have been explored for their biological activity. Kuran et al. (2013) prepared a series of new N-substituted ethyl 11-ethyl-7-methyl-3,5,10-trioxo-4-azatricyclo[5.2.2.02,6]undecane-8-carboxylates and tested them for cytotoxic properties (Kuran et al., 2013). Bielenica & Kossakowski (2010) synthesized a compound with a cyclic imide structure, which is used in various pharmaceutical applications, such as analgesic, antinociceptive, and antimicrobial agents (Bielenica & Kossakowski, 2010).
Advanced Material Synthesis
Some compounds with a similar structural framework are used in advanced material synthesis. Jha et al. (2013) developed a method for synthesizing tricyclic 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from renewable sources, which has implications for sustainable material development (Jha et al., 2013).
Properties
IUPAC Name |
6-chloro-1-methylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c1-14-10-6-5-9(13)7-3-2-4-8(11(7)10)12(14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMDZUNMUCEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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